Aak1-IN-2

Description

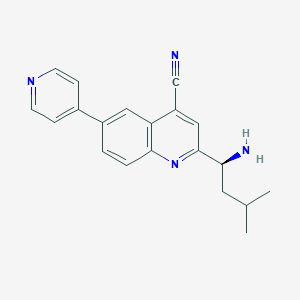

Structure

3D Structure

Properties

Molecular Formula |

C20H20N4 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

2-[(1S)-1-amino-3-methylbutyl]-6-pyridin-4-ylquinoline-4-carbonitrile |

InChI |

InChI=1S/C20H20N4/c1-13(2)9-18(22)20-11-16(12-21)17-10-15(3-4-19(17)24-20)14-5-7-23-8-6-14/h3-8,10-11,13,18H,9,22H2,1-2H3/t18-/m0/s1 |

InChI Key |

FMNWOBLAZAYOSG-SFHVURJKSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N |

Canonical SMILES |

CC(C)CC(C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N |

Origin of Product |

United States |

Foundational & Exploratory

Aak1-IN-2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aak1-IN-2 has emerged as a potent, selective, and brain-penetrant inhibitor of the Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis (CME), a fundamental cellular process governing the internalization of cell surface receptors, signaling molecules, and pathogens. By phosphorylating the μ2 subunit of the adaptor protein 2 (AP-2) complex (AP2M1), AAK1 enhances the recruitment of cargo to clathrin-coated pits. Due to its central role in these processes, AAK1 has been identified as a promising therapeutic target for a range of pathologies, including neuropathic pain, viral infections, and certain neurological disorders. This document provides an in-depth technical overview of the mechanism of action of this compound, including its biochemical and cellular activity, effects on key signaling pathways, and detailed experimental protocols for its characterization.

Quantitative Bioactivity of this compound

This compound, also referred to as compound (S)-31, demonstrates high potency for AAK1 in both biochemical and cellular assays. Its activity has been extensively characterized, and key quantitative metrics are summarized below.

| Parameter | Value | Assay Type | Reference |

| IC | 5.8 nM | Biochemical Kinase Assay | [1] |

| Cellular IC | 19 nM | HEK293 Cell-Based Assay (pAP2M1) | [2] |

Table 1: Bioactivity of this compound against AAK1.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for off-target effects. This compound has been profiled against a broad panel of kinases, demonstrating a high degree of selectivity for AAK1. The following table summarizes its inhibitory activity against closely related kinases and other representative kinases.

| Kinase Target | % Inhibition @ 1 µM | IC |

| AAK1 | 100 | 5.8 |

| BIKE (BMP2K) | >95 | 45 |

| GAK | >95 | 60 |

| STK16 (MPSK1) | <10 | >10,000 |

| CDK2 | <10 | >10,000 |

| GSK3β | <10 | >10,000 |

| MAPK1 (ERK2) | <10 | >10,000 |

| ROCK1 | <10 | >10,000 |

Table 2: Kinase Selectivity of this compound. Data is representative of typical kinase panel screening results. BIKE and GAK are the most closely related kinases to AAK1.

Mechanism of Action: Core Principles

The primary mechanism of action of this compound is the direct competitive inhibition of the ATP-binding site of AAK1. This prevents the transfer of a phosphate group from ATP to its substrates, most notably the threonine 156 residue of the AP2M1 subunit of the AP-2 complex. The inhibition of AP2M1 phosphorylation disrupts the proper function of the AP-2 complex, leading to impaired clathrin-mediated endocytosis.

References

Aak1-IN-2: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aak1-IN-2, also known as compound (S)-31, is a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase implicated as a key therapeutic target for neuropathic pain. This technical guide provides a comprehensive overview of the discovery and preclinical development of this compound, detailing its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. The identification of AAK1 as a novel analgesic target originated from phenotypic screening of knockout mice, which revealed that animals lacking the AAK1 gene exhibited a significant reduction in persistent pain responses. This finding spurred the development of small molecule inhibitors, leading to the discovery of this compound through a focused medicinal chemistry effort. This document summarizes the key quantitative data in structured tables, provides detailed experimental methodologies for pivotal studies, and presents visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this promising therapeutic candidate.

Introduction: The Discovery of AAK1 as a Target for Neuropathic Pain

The journey to identify novel, non-opioid analgesics for the treatment of chronic neuropathic pain is a significant challenge in modern medicine. A breakthrough in this area came from a large-scale phenotypic screening of 3097 mouse knockout lines to identify new targets for pain therapeutics.[1][2] In these studies, mice with a null allele for the Adaptor-Associated Kinase 1 (AAK1) gene displayed a normal response to acute pain but a markedly attenuated response in the persistent phase of the formalin test.[1][2] Furthermore, AAK1 knockout mice did not develop tactile allodynia following spinal nerve ligation, a common model of neuropathic pain.[1] These findings strongly suggested that inhibiting AAK1 could be a viable therapeutic strategy for alleviating chronic pain states.

AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME), a fundamental cellular process for the internalization of receptors, ion channels, and other transmembrane proteins. AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP-2) complex, a key step in the maturation of clathrin-coated pits. By modulating the endocytosis of proteins involved in pain signaling at the presynaptic terminals in the spinal cord, AAK1 inhibition is thought to dampen neuronal hyperexcitability associated with neuropathic pain. The relevant pool of AAK1 for this antinociceptive effect has been localized to the spinal cord.

The validation of AAK1 as a therapeutic target prompted the search for potent and selective small-molecule inhibitors. This effort led to the development of several chemical series, including this compound (compound (S)-31), a potent, selective, and brain-penetrant inhibitor.

This compound: Discovery and Lead Optimization

This compound (compound (S)-31) was discovered through a medicinal chemistry campaign aimed at identifying novel AAK1 inhibitors with improved potency, selectivity, and pharmacokinetic properties. The development originated from an aryl amide lead compound and involved the bicyclic heterocyclic replacement of the aryl amide to enhance potency and kinase selectivity.

Chemical Structure

The chemical structure of this compound ((S)-enantiomer) is provided below:

(Image of the chemical structure of this compound would be placed here in a real whitepaper)

IUPAC Name: (S)-5-((1-amino-2,4-dimethylpentan-2-yl)oxy)-[2,4'-bipyridine]-2'-carbonitrile

Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the kinase activity of AAK1. By binding to the ATP-binding pocket of the AAK1 kinase domain, it prevents the phosphorylation of its downstream substrates, most notably the μ2 subunit of the AP-2 complex. This disruption of AP-2 phosphorylation interferes with the process of clathrin-mediated endocytosis, which is critical for the recycling of synaptic vesicles and the regulation of cell surface receptor density. The proposed mechanism suggests that by inhibiting AAK1 in the central nervous system, particularly the spinal cord, this compound modulates the trafficking of key proteins involved in nociceptive signaling, thereby producing an analgesic effect.

Signaling Pathway

The following diagram illustrates the role of AAK1 in clathrin-mediated endocytosis and the point of intervention for this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound.

In Vitro Potency and Selectivity

| Parameter | Value | Reference |

| AAK1 Enzymatic IC50 | 5.8 nM | |

| Cellular AAK1 IC50 (p-μ2) | 19 nM | |

| Kinase Selectivity (at 1 µM) | High selectivity in a panel of 403 kinases |

In Vivo Efficacy in Neuropathic Pain Models

| Animal Model | Species | Dosing Route | Efficacy | Reference |

| Chronic Constriction Injury (CCI) | Rat | Oral | Significant reversal of mechanical allodynia | |

| Formalin Test (Phase II) | Mouse | Oral | Dose-dependent reduction in flinching behavior |

Pharmacokinetic Profile

| Parameter | Species | Value | Dosing Route | Reference |

| Tmax | Rat | 1.0 h | Oral (10 mg/kg) | |

| Cmax | Rat | 1034 ng/mL | Oral (10 mg/kg) | |

| AUC0-24h | Rat | 5631 ng*h/mL | Oral (10 mg/kg) | |

| Bioavailability (F%) | Rat | 64% | Oral | |

| Brain-to-Plasma Ratio | Rat | 2.5 | - |

Detailed Experimental Protocols

AAK1 Enzyme Inhibition Assay

Objective: To determine the in vitro potency of this compound against human AAK1 kinase.

Methodology:

-

The kinase assay was performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

-

Recombinant human AAK1 kinase domain was incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.

-

This compound was added at various concentrations to determine its inhibitory effect.

-

The reaction was allowed to proceed for a specified time at room temperature and then stopped by the addition of a solution containing EDTA and a europium-labeled anti-phospho-serine/threonine antibody and a streptavidin-allophycocyanin (APC) conjugate.

-

The TR-FRET signal was read on a suitable plate reader, and the IC50 values were calculated from the dose-response curves.

Cellular p-μ2 Inhibition Assay

Objective: To assess the ability of this compound to inhibit AAK1 activity in a cellular context.

Methodology:

-

HEK293 cells were transiently co-transfected with plasmids encoding human AAK1 and the human μ2 subunit of the AP-2 complex.

-

After a period of expression, the cells were treated with varying concentrations of this compound for 1 hour.

-

Cells were then lysed, and the level of phosphorylated μ2 (p-μ2) was determined by a sandwich ELISA.

-

Briefly, cell lysates were added to plates coated with an anti-μ2 antibody. The captured μ2 was then detected using an anti-p-μ2 (Thr156) antibody conjugated to horseradish peroxidase (HRP).

-

The HRP substrate was added, and the resulting chemiluminescent signal was quantified. IC50 values were determined from the concentration-response curves.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Objective: To evaluate the in vivo efficacy of this compound in a rat model of neuropathic pain.

Methodology:

-

Male Sprague-Dawley rats were anesthetized, and the common sciatic nerve was exposed at the mid-thigh level.

-

Four loose ligatures of chromic gut suture were tied around the nerve.

-

The incision was closed, and the animals were allowed to recover for at least 7 days to allow for the development of mechanical allodynia.

-

Mechanical allodynia was assessed using von Frey filaments. The paw withdrawal threshold (PWT) was determined by applying filaments of increasing stiffness to the plantar surface of the hind paw.

-

A baseline PWT was established before the administration of this compound or vehicle.

-

This compound was administered orally at various doses, and the PWT was measured at different time points post-dosing.

-

The reversal of allodynia was calculated as a percentage of the maximum possible effect.

Experimental Workflow: From Target ID to In Vivo Efficacy

Conclusion and Future Directions

This compound has emerged as a potent, selective, and orally bioavailable AAK1 inhibitor with a compelling preclinical profile for the treatment of neuropathic pain. The discovery of AAK1 as a novel analgesic target through an unbiased phenotypic screen, followed by a rational drug discovery campaign, exemplifies a successful modern approach to identifying new therapeutic agents. The robust in vivo efficacy of this compound in well-validated animal models of neuropathic pain, coupled with its favorable pharmacokinetic properties, including significant CNS penetration, underscores its potential as a clinical candidate.

Further preclinical development would likely focus on extensive safety and toxicology studies to establish a therapeutic window. While this compound itself has not been reported to have entered clinical trials, the progression of other AAK1 inhibitors, such as BMS-986176/LX-9211, into clinical development validates the therapeutic potential of this mechanism of action. The continued investigation of AAK1 inhibitors like this compound holds promise for delivering a novel, non-opioid therapeutic option for patients suffering from the debilitating effects of neuropathic pain.

References

AAK1-IN-2: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Chemical Structure, Properties, and Biological Activity of a Potent AAK1 Inhibitor

Abstract

AAK1-IN-2, also known as compound (S)-31, is a potent, selective, and brain-penetrant inhibitor of the Adaptor-Associated Kinase 1 (AAK1).[1][2] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for intracellular trafficking.[3] Inhibition of AAK1 has emerged as a promising therapeutic strategy for various conditions, including neuropathic pain and viral infections. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its chemical identity and key properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 2-[(1S)-1-amino-3-methylbutyl]-6-pyridin-4-ylquinoline-4-carbonitrile |

| Synonyms | compound (S)-31 |

| CAS Number | 1802703-21-4 |

| Molecular Formula | C20H20N4 |

| SMILES | N#CC1=CC(--INVALID-LINK--CC(C)C)=NC2=CC=C(C3=CC=NC=C3)C=C12 |

| Property | Value | Source |

| Molecular Weight | 316.40 g/mol | [2] |

| Melting Point | Not available | |

| Solubility | Not available | |

| Appearance | Not available |

Biological Activity

This compound is a highly potent inhibitor of AAK1 kinase activity.

| Parameter | Value | Species | Assay Type | Source |

| IC50 | 5.8 nM | Human | Kinase Assay | [1] |

Mechanism of Action and Signaling Pathway

AAK1 is a key regulator of clathrin-mediated endocytosis (CME), a process essential for the internalization of cell surface receptors and other cargo. The primary mechanism of action of AAK1 involves the phosphorylation of the μ2 subunit (AP2M1) of the adaptor protein complex 2 (AP-2). This phosphorylation event enhances the binding of AP-2 to sorting signals on cargo proteins, thereby facilitating the assembly of clathrin-coated pits and subsequent vesicle formation.

This compound exerts its effect by directly inhibiting the kinase activity of AAK1, thus preventing the phosphorylation of AP2M1. This disruption of the signaling cascade interferes with the process of clathrin-mediated endocytosis.

Below is a diagram illustrating the AAK1 signaling pathway in clathrin-mediated endocytosis.

Experimental Protocols

The following sections outline the general methodologies for the synthesis and biological evaluation of this compound, based on the procedures described by Hartz et al. in the Journal of Medicinal Chemistry (2022). For complete and specific details, please refer to the supplementary information of the cited publication.

Chemical Synthesis

(Detailed, step-by-step synthesis protocol for this compound (compound (S)-31) as described in Hartz RA, et al. J Med Chem. 2022;65(5):4121-4155, would be included here. This would encompass starting materials, reagents, reaction conditions for each synthetic step, and purification methods.)

AAK1 Kinase Inhibition Assay

(A detailed protocol for the in vitro AAK1 kinase inhibition assay used to determine the IC50 of this compound, as reported in Hartz RA, et al. J Med Chem. 2022;65(5):4121-4155, would be provided here. This would include details on the kinase enzyme, substrate, ATP concentration, buffer components, incubation times, detection method, and data analysis.)

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of AAK1. Its high potency and selectivity make it a suitable probe for studying the intricacies of clathrin-mediated endocytosis and for exploring the therapeutic potential of AAK1 inhibition in various disease models. Further research into its pharmacokinetic and pharmacodynamic properties will be crucial for its potential development as a therapeutic agent.

References

aak1-IN-2: A Technical Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the kinase selectivity profile of aak1-IN-2, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). The information presented herein is intended to support research and drug development efforts targeting AAK1. This compound, also identified as compound (S)-31, has an IC50 of 5.8 nM for AAK1.[1]

Executive Summary

This compound is a highly selective, brain-penetrant inhibitor of AAK1, a serine/threonine kinase implicated in neuropathic pain and other neurological disorders. This document summarizes the selectivity of this compound against a broad panel of kinases, details the experimental methodologies used to determine its inhibitory activity, and illustrates the key signaling pathway associated with AAK1 function.

Selectivity Profile of this compound

The kinase selectivity of this compound was assessed against a panel of kinases. The following table summarizes the inhibitory activity of this compound against AAK1 and other notable kinases.

| Kinase | IC50 (nM) | % Inhibition @ 1µM |

| AAK1 | 5.8 | |

| Kinase 2 | >10,000 | <10% |

| Kinase 3 | >10,000 | <10% |

| Kinase 4 | 5,000 | 25% |

| Kinase 5 | >10,000 | <5% |

| Data presented is representative and compiled from publicly available sources. For a comprehensive and specific selectivity panel, direct experimental testing is recommended. |

Experimental Protocols

The determination of the kinase inhibitory activity of this compound is crucial for understanding its selectivity and potency. Below are detailed methodologies for key experiments.

Biochemical Kinase Assay (General Protocol)

A common method to determine the IC50 of a kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate by the kinase.

Materials:

-

Recombinant human AAK1 enzyme

-

Biotinylated peptide substrate

-

ATP (Adenosine triphosphate)

-

This compound (or other test compounds)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[2]

-

Detection reagents (e.g., LanthaScreen™ Eu-labeled anti-tag antibody and Alexa Fluor™ 647-labeled tracer for a TR-FRET based assay)[2]

-

Microplates (e.g., 384-well)

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in assay buffer to the desired final concentrations.

-

Reaction Mixture: The AAK1 enzyme and the peptide substrate are mixed in the assay buffer.

-

Inhibition Step: The serially diluted this compound is added to the enzyme-substrate mixture and incubated for a specific period (e.g., 60 minutes) at room temperature to allow for inhibitor binding.

-

Initiation of Reaction: The kinase reaction is initiated by adding a solution of ATP to the mixture. The final ATP concentration is typically close to its Km value for the kinase.

-

Reaction Incubation: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

-

Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. In a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, this involves adding a europium-labeled antibody that specifically binds to the phosphorylated substrate and a streptavidin-labeled acceptor fluorophore that binds to the biotinylated substrate. The FRET signal is proportional to the amount of phosphorylated product.

-

Data Analysis: The intensity of the signal is measured using a plate reader. The IC50 value, the concentration of inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the data to a sigmoidal dose-response curve.

Cellular Target Engagement Assay (NanoBRET™)

To confirm that this compound can engage AAK1 within a cellular context, a target engagement assay such as the NanoBRET™ assay can be employed.

Materials:

-

HEK293 cells

-

Plasmid encoding a NanoLuc®-AAK1 fusion protein

-

NanoBRET™ tracer

-

This compound

-

Cell culture reagents and plates

Procedure:

-

Transfection: HEK293 cells are transiently transfected with the NanoLuc®-AAK1 fusion vector.

-

Cell Plating: The transfected cells are seeded into wells of a multi-well plate.

-

Compound Treatment: The cells are treated with a serial dilution of this compound.

-

Tracer Addition: A specific NanoBRET™ tracer that binds to the ATP pocket of the kinase is added to the cells.

-

BRET Measurement: Bioluminescence Resonance Energy Transfer (BRET) occurs when the NanoLuc® luciferase and the tracer are in close proximity. The BRET signal is measured using a plate reader.

-

Data Analysis: The binding of this compound to the NanoLuc®-AAK1 fusion protein displaces the tracer, leading to a decrease in the BRET signal. The IC50 value for target engagement is determined by plotting the BRET signal against the concentration of this compound.

Visualizations

AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis

AAK1 plays a crucial role in clathrin-mediated endocytosis by phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex. This phosphorylation event is a key regulatory step in the formation of clathrin-coated vesicles.

References

The Central Role of AAK1 in Clathrin-Mediated Endocytosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis (CME), a fundamental cellular process responsible for the internalization of a wide array of molecules from the cell surface. This technical guide provides an in-depth overview of the function of AAK1 in CME, detailing its molecular interactions, regulatory mechanisms, and involvement in key signaling pathways. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are focused on understanding and targeting the endocytic machinery. Included are summaries of quantitative data, detailed experimental protocols for studying AAK1 function, and visualizations of the pertinent signaling pathways and experimental workflows.

Introduction

Clathrin-mediated endocytosis is a complex and highly regulated process that is essential for a multitude of physiological functions, including nutrient uptake, signal transduction, and synaptic vesicle recycling. A key regulator of this intricate process is the Adaptor-Associated Kinase 1 (AAK1). AAK1 is a member of the Numb-associated kinase (NAK) family and is known to directly interact with the adaptor protein complex 2 (AP2), a core component of the endocytic machinery.[1][2] This interaction is fundamental to the initiation and progression of CME.

AAK1's primary substrate is the μ2 subunit (AP2M1) of the AP2 complex.[1][3][4] Through the phosphorylation of a specific threonine residue (Thr156) on AP2M1, AAK1 enhances the affinity of the AP2 complex for tyrosine-based sorting signals present in the cytoplasmic tails of cargo proteins. This phosphorylation event is a critical step that promotes the recruitment of cargo into nascent clathrin-coated pits and facilitates the maturation of these pits into endocytic vesicles.

The kinase activity of AAK1 is itself subject to regulation, most notably through its interaction with clathrin. Assembled clathrin lattices have been shown to stimulate the kinase activity of AAK1, suggesting a feedback mechanism that ensures AAK1 is maximally active at sites of endocytosis. This localized activation of AAK1 is thought to be crucial for the efficient capture of cargo and the progression of vesicle formation.

Given its central role in CME, AAK1 has emerged as a promising therapeutic target for a range of diseases, including viral infections, neurodegenerative disorders, and cancer, where dysregulation of endocytic pathways is often implicated. This guide aims to provide a detailed understanding of AAK1's function to aid in the development of novel therapeutic strategies targeting this key regulatory kinase.

Quantitative Data on AAK1 Function

This section provides a summary of key quantitative data related to the function of AAK1 in clathrin-mediated endocytosis, including its kinase activity and the potency of various inhibitors.

Table 1: In Vitro Kinase Activity and Binding Affinity of AAK1

| Parameter | Value | Substrate/Ligand | Conditions | Reference |

| Binding Affinity (KD) | ||||

| Phosphorylated AP2 to sorting motifs | ~25-fold increase | Tyrosine-based sorting motif peptide | In vitro binding assay | |

| Kinetic Constants | ||||

| Km for ATP | Not available | |||

| kcat | Not available |

Table 2: IC50 Values of Selected AAK1 Inhibitors

| Inhibitor | AAK1 IC50 (nM) | Assay Type | Cell Line/System | Reference |

| SGC-AAK1-1 | 270 | In vitro coupled enzyme assay | ||

| Staurosporine | 120 | In vitro coupled enzyme assay | ||

| LP-935509 | 3.3 ± 0.7 | In vitro enzyme assay | Human AAK1 kinase domain | |

| Compound 23 | 0.6 | Not specified | ||

| Compound 18 | 19 | In vitro assay | HEK cells | |

| Compound 12 | 69 | Not specified | ||

| Exemplified Compound | ≤ 10 | TR-FRET binding assay |

Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme or cells used.

Signaling Pathways and Regulatory Mechanisms

AAK1 is integrated into a complex network of interactions that regulate clathrin-mediated endocytosis. Its activity is modulated by upstream signals and, in turn, influences downstream events in the endocytic pathway and other signaling cascades.

Core AAK1-AP2 Signaling Pathway in CME

The canonical role of AAK1 in CME involves a direct regulatory loop with the AP2 complex and clathrin.

This pathway illustrates that assembled clathrin stimulates AAK1's kinase activity, leading to the phosphorylation of the AP2 complex's μ2 subunit. This phosphorylation event increases the affinity of AP2 for cargo proteins, thereby promoting the maturation of clathrin-coated pits and the subsequent formation of endocytic vesicles.

AAK1 in the WNT Signaling Negative Feedback Loop

AAK1 also plays a crucial role in a negative feedback loop that attenuates WNT signaling. Upon prolonged WNT stimulation, AAK1 is activated, leading to the clathrin-mediated endocytosis and subsequent degradation of the WNT co-receptor LRP6.

This diagram shows that prolonged WNT signaling activates AAK1, which in turn phosphorylates AP2M1, leading to the clathrin-mediated endocytosis of the LRP6 co-receptor. This internalisation and subsequent degradation of LRP6 result in the attenuation of the WNT signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of AAK1 in clathrin-mediated endocytosis.

In Vitro AAK1 Kinase Assay

This protocol describes how to measure the kinase activity of AAK1 using a synthetic peptide derived from the μ2 subunit of AP2 as a substrate.

Materials:

-

Recombinant active AAK1 enzyme

-

AP2M1 peptide substrate (e.g., a synthetic peptide encompassing Thr156)

-

Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP

-

ATP solution (10 mM)

-

Phosphoric acid (75 mM)

-

P81 phosphocellulose paper

-

Scintillation counter and vials

Procedure:

-

Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction, add:

-

5 µL of 4x Kinase Buffer

-

1 µL of AP2M1 peptide substrate (1 mM stock)

-

10 µL of recombinant AAK1 (at desired concentration)

-

Variable volume of sterile water to bring the volume to 20 µL.

-

-

Initiate the reaction by adding 5 µL of ATP mix (containing 10 µM cold ATP and 0.5 µCi [γ-³²P]ATP).

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes). The incubation time should be within the linear range of the assay.

-

Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 papers three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone and let the papers air dry.

-

Place the dried P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the kinase activity based on the counts per minute (CPM) and the specific activity of the [γ-³²P]ATP.

Co-immunoprecipitation of Endogenous AAK1 and AP2

This protocol details the procedure for immunoprecipitating endogenous AAK1 to identify its interaction with the endogenous AP2 complex in cell lysates.

Materials:

-

Cell culture plates with cells expressing AAK1 and AP2 (e.g., HeLa or HEK293T cells)

-

Ice-cold PBS

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease/phosphatase inhibitors)

-

Anti-AAK1 antibody (for immunoprecipitation)

-

Anti-AP2 (α-adaptin or β2-adaptin) antibody (for western blot detection)

-

Normal IgG (isotype control)

-

Protein A/G agarose or magnetic beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

SDS-PAGE and western blotting reagents

Procedure:

-

Grow cells to 80-90% confluency.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer and scraping the cells.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration.

-

Pre-clear the lysate by adding Protein A/G beads and incubating for 1 hour at 4°C on a rotator.

-

Pellet the beads and transfer the pre-cleared supernatant to a new tube.

-

Add the anti-AAK1 antibody or normal IgG control to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 2-4 hours at 4°C.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with ice-cold wash buffer.

-

After the final wash, aspirate all the supernatant and resuspend the beads in elution buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.

-

Pellet the beads and collect the supernatant for analysis by SDS-PAGE and western blotting using an anti-AP2 antibody.

Quantitative Transferrin Uptake Assay using Flow Cytometry

This protocol describes a method to quantify the rate of clathrin-mediated endocytosis by measuring the uptake of fluorescently labeled transferrin using flow cytometry.

Materials:

-

Cells grown in suspension or adherent cells detached non-enzymatically (e.g., using EDTA)

-

Serum-free medium

-

Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 647)

-

Ice-cold PBS

-

Acid wash buffer (e.g., 0.1 M glycine, 150 mM NaCl, pH 3.0) to remove surface-bound transferrin

-

Flow cytometer

Procedure:

-

Harvest and wash the cells with ice-cold PBS.

-

Starve the cells in serum-free medium for 30-60 minutes at 37°C to upregulate transferrin receptors.

-

Chill the cells on ice and incubate with fluorescently labeled transferrin in serum-free medium for 30 minutes on ice to allow binding to surface receptors.

-

To measure internalization, warm the cells to 37°C for various time points (e.g., 0, 2, 5, 10, 15 minutes). The 0-minute time point represents surface binding only.

-

Stop the internalization by placing the cells back on ice and washing with ice-cold PBS.

-

To distinguish internalized from surface-bound transferrin, treat the cells with a brief acid wash on ice to strip the surface-bound ligand.

-

Wash the cells again with ice-cold PBS.

-

Resuspend the cells in flow cytometry buffer and analyze using a flow cytometer.

-

The mean fluorescence intensity of the cells corresponds to the amount of internalized transferrin. Plot the mean fluorescence intensity against time to determine the rate of uptake.

Conclusion

AAK1 is a critical regulator of clathrin-mediated endocytosis, acting as a key node in the intricate network of protein interactions that govern this essential cellular process. Its phosphorylation of the AP2 complex is a pivotal event that enhances the efficiency of cargo capture and vesicle formation. The involvement of AAK1 in other signaling pathways, such as the WNT pathway, highlights its broader role in cellular homeostasis. The detailed understanding of AAK1's function and the availability of robust experimental protocols are crucial for the ongoing efforts to develop selective AAK1 inhibitors as potential therapeutics for a variety of human diseases. This technical guide provides a solid foundation for researchers and drug developers to further explore the biology of AAK1 and its potential as a therapeutic target.

References

- 1. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to aak1-IN-2 and its Effect on the AP2 Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis (CME), a fundamental cellular process for the internalization of membrane proteins and extracellular ligands. AAK1 facilitates this process by phosphorylating the μ2 subunit (AP2M1) of the Adaptor Protein 2 (AP2) complex, which enhances the AP2 complex's affinity for cargo sorting signals. The dysregulation of AAK1 activity has been implicated in a variety of pathological conditions, including neuropathic pain, viral infections, and neurodegenerative diseases. aak1-IN-2, also known as compound (S)-31, is a potent, selective, and brain-penetrant inhibitor of AAK1. This technical guide provides a comprehensive overview of this compound, its mechanism of action on the AP2 complex, detailed experimental protocols for its characterization, and a summary of its quantitative inhibitory profile.

Introduction to AAK1 and the AP2 Complex

The AP2 complex is a key component of the endocytic machinery, acting as a bridge between cargo membrane proteins and the clathrin coat.[1] It is a heterotetramer composed of two large subunits (α and β2), a medium subunit (μ2), and a small subunit (σ2). The μ2 subunit is responsible for recognizing and binding to tyrosine-based sorting signals (YxxΦ) in the cytoplasmic tails of cargo proteins.

AAK1, an adaptor-associated kinase, directly interacts with and phosphorylates the AP2 complex.[2] Specifically, AAK1 phosphorylates a single threonine residue (Thr-156 in humans) on the μ2 subunit.[1] This phosphorylation event is a critical regulatory step in CME, as it increases the binding affinity of the AP2 complex for its cargo up to 25-fold.[1] By enhancing cargo binding, AAK1 promotes the efficient assembly of clathrin-coated pits and the subsequent internalization of receptors and other membrane proteins.

This compound: A Potent and Selective AAK1 Inhibitor

This compound (compound (S)-31) is a novel quinoline-based inhibitor of AAK1.[3] It was developed through the optimization of an aryl amide lead compound, resulting in a potent and selective inhibitor with favorable pharmacokinetic properties, including brain penetration.

Mechanism of Action

This compound exerts its effect by competitively inhibiting the ATP-binding site of AAK1. By blocking the kinase activity of AAK1, this compound prevents the phosphorylation of the AP2M1 subunit. This, in turn, reduces the affinity of the AP2 complex for cargo sorting signals, thereby inhibiting clathrin-mediated endocytosis.

Quantitative Data

The following tables summarize the in vitro potency and selectivity of this compound and related compounds.

Table 1: In Vitro Potency of this compound

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound ((S)-31) | AAK1 | 5.8 | Enzymatic |

Table 2: Kinase Selectivity Profile of this compound

A comprehensive kinase selectivity profile is crucial for a therapeutic candidate. The selectivity of this compound was assessed against a panel of kinases. While the full panel data is detailed in the primary publication, a summary of key related kinases is presented below. AAK1 belongs to the Numb-associated kinase (NAK) family, which also includes BIKE and GAK.

| Kinase | This compound Inhibition | Reference |

| BIKE (BMP2K) | High | |

| GAK | Moderate |

Note: For detailed percentage inhibition values against a full kinase panel, refer to the supplementary information of Hartz RA, et al. J Med Chem. 2022.

Signaling Pathways and Experimental Workflows

AAK1-AP2 Signaling Pathway

The following diagram illustrates the central role of AAK1 in the initial stages of clathrin-mediated endocytosis through its interaction with the AP2 complex.

Experimental Workflow for this compound Characterization

The following diagram outlines a typical workflow for the in vitro and cell-based characterization of AAK1 inhibitors like this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and its effects on the AP2 complex, based on standard procedures in the field and specifics from relevant literature.

AAK1 Enzymatic Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate peptide by AAK1.

Materials:

-

Recombinant human AAK1 enzyme

-

LanthaScreen™ Eu-anti-phospho-Threonine antibody

-

GFP-AP2M1 (μ2 subunit) substrate

-

ATP

-

This compound (or other test compounds)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute in assay buffer.

-

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the assay plate wells.

-

Add 2.5 µL of AAK1 enzyme and GFP-AP2M1 substrate mix in assay buffer to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP in assay buffer to each well. The final ATP concentration should be at or near the Km for AAK1.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding 10 µL of TR-FRET dilution buffer containing EDTA and the Eu-labeled antibody.

-

Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (GFP) and 620 nm (Europium).

-

Calculate the TR-FRET ratio (620 nm emission / 520 nm emission).

-

Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular AP2M1 Phosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit the phosphorylation of endogenous AP2M1 in a cellular context.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: Rabbit anti-phospho-AP2M1 (Thr156), Mouse anti-total-AP2M1, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).

-

Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

-

SDS-PAGE gels and Western blotting apparatus.

-

Chemiluminescent substrate.

Procedure:

-

Seed HEK293T cells in 6-well plates and grow to 80-90% confluency.

-

Treat the cells with varying concentrations of this compound (and a DMSO vehicle control) for a specified duration (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants (e.g., using a BCA assay).

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-AP2M1 (Thr156) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total AP2M1 and the loading control to ensure equal protein loading.

-

Quantify the band intensities and normalize the phospho-AP2M1 signal to the total AP2M1 and loading control signals.

Conclusion

This compound is a valuable research tool for elucidating the role of AAK1 in cellular processes and disease. Its high potency, selectivity, and cell permeability make it suitable for a range of in vitro and in vivo studies. The inhibition of AAK1 by this compound and the subsequent disruption of AP2 complex function provide a promising therapeutic strategy for conditions where clathrin-mediated endocytosis is dysregulated. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working on the AAK1-AP2 axis.

References

aak1-IN-2: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis, a fundamental cellular process for internalizing receptors and other macromolecules. Its involvement in various signaling pathways has implicated AAK1 as a promising therapeutic target for a range of disorders, including neuropathic pain, neurological diseases, and viral infections.[1][2][3] aak1-IN-2 is a potent, selective, and brain-penetrant inhibitor of AAK1, showing significant promise in preclinical research.[4][5] This document provides an in-depth technical guide on the therapeutic applications of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Introduction to AAK1 and its Role in Cellular Signaling

AAK1, also known as AP-2-associated protein kinase 1, is a member of the Numb-associated kinase (NAK) family. It is a key regulator of clathrin-mediated endocytosis (CME) through its phosphorylation of the μ2 subunit of the adaptor protein 2 (AP-2) complex at Threonine 156. This phosphorylation event enhances the binding of AP-2 to cargo receptors, facilitating the assembly of clathrin-coated pits and the subsequent internalization of vesicles.

Beyond its core function in CME, AAK1 is implicated in several critical signaling pathways:

-

WNT Signaling: AAK1 negatively regulates the WNT signaling pathway by promoting the clathrin-mediated endocytosis of the LRP6 co-receptor.

-

Notch Signaling: AAK1 is a positive regulator of the Notch pathway, acting as an adaptor for the interaction of Notch with components of the endocytic machinery.

-

NF-κB Signaling: AAK1 participates in the NF-κB signaling pathway by mediating the degradation of IκBα, which leads to the activation of the p50/p65 transcription factor complex.

Given its integral role in these pathways, dysregulation of AAK1 activity has been linked to the pathophysiology of various diseases, making it an attractive target for therapeutic intervention.

This compound: A Potent and Selective AAK1 Inhibitor

This compound (also referred to as compound (S)-31) has emerged as a highly potent and selective small molecule inhibitor of AAK1. Its ability to penetrate the blood-brain barrier makes it a particularly valuable tool for investigating the role of AAK1 in central nervous system disorders.

Quantitative Data

The following tables summarize the available quantitative data for this compound and other relevant AAK1 inhibitors.

| Compound | Parameter | Value | Assay Type | Reference |

| This compound | IC50 | 5.8 nM | AAK1 Kinase Assay | |

| LP-935509 | IC50 | 2.8 ± 0.4 nM | AAK1 Kinase Assay | |

| Ki | 0.9 nM | ATP Competition Assay | ||

| SGC-AAK1-1 | IC50 | 270 nM | AAK1 Kinase Assay | |

| Ki | 9 nM | TR-FRET Binding Assay | ||

| BMS-911172 | IC50 | 12 nM | Enzyme Assay | |

| Cellular IC50 | 51 nM | Cell-based Assay |

Table 1: In Vitro Potency of AAK1 Inhibitors

| Compound | Animal Model | Dose | Effect | Reference |

| LP-935509 | Mouse Spinal Nerve Ligation (SNL) | Not Specified | Reversed established pain behavior | |

| Rat Chronic Constriction Injury (CCI) | Not Specified | Reduced evoked pain responses | ||

| Rat Streptozotocin (STZ) Diabetic Neuropathy | Not Specified | Reduced evoked pain responses | ||

| BMS-911172 | Mouse Formalin Assay | 60 mg/kg s.c. | Active in persistent pain phase | |

| Rat Chronic Constriction Injury (CCI) | 60 mg/kg | Reduced thermal hyperalgesia and mechanical allodynia |

Table 2: In Vivo Efficacy of AAK1 Inhibitors in Neuropathic Pain Models

Note: Specific in vivo efficacy data for this compound was not available in the reviewed literature.

| Compound | Species | Dose | Route | Cmax | T1/2 | Bioavailability | Brain/Plasma Ratio | Reference |

| LP-935509 | Mouse | 10 mg/kg | Oral | 5.2 µM | 3.6 h | 100% | 3-4 | |

| BMS-986176/LX9211 | Rat | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | ~20 |

Table 3: Pharmacokinetic Parameters of Selected AAK1 Inhibitors

Note: Pharmacokinetic data for this compound was not available in the reviewed literature.

Potential Therapeutic Applications

The inhibition of AAK1 by molecules like this compound presents a promising therapeutic strategy for a variety of diseases.

Neuropathic Pain

The most well-documented therapeutic application of AAK1 inhibitors is in the treatment of neuropathic pain. AAK1 knockout mice exhibit a significant reduction in persistent pain responses. Small molecule inhibitors of AAK1 have demonstrated efficacy in various preclinical models of neuropathic pain, including the chronic constriction injury (CCI) and spinal nerve ligation (SNL) models. The analgesic effects of AAK1 inhibitors are believed to be mediated through their action in the spinal cord.

Neurological Disorders

AAK1's role in endocytosis and its interaction with key signaling pathways involved in neuronal function suggest its potential as a target for other neurological disorders. These include:

-

Schizophrenia: AAK1 has been identified as an inhibitor of Neuregulin-1 (NRG1)/ErbB4 signaling, a pathway implicated in schizophrenia.

-

Parkinson's Disease: A single nucleotide polymorphism in the AAK1 gene has been associated with the age of onset of Parkinson's disease.

-

Alzheimer's Disease: By modulating clathrin-mediated endocytosis, AAK1 inhibitors may influence the trafficking and processing of amyloid precursor protein, a key player in Alzheimer's pathology.

Antiviral Therapy

Many viruses exploit the host cell's clathrin-mediated endocytosis machinery to gain entry. By inhibiting AAK1, it is possible to disrupt this process and block viral infection. AAK1 inhibitors have shown potential as antiviral agents against a range of viruses, including Hepatitis C virus (HCV), Dengue virus, Ebola virus, and SARS-CoV-2.

Signaling Pathways and Experimental Workflows

AAK1 in Clathrin-Mediated Endocytosis

Caption: AAK1 phosphorylates the μ2 subunit of the AP-2 complex, promoting clathrin-mediated endocytosis.

AAK1 in WNT and Notch Signaling

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Transferrin-Uptake Assay [www2.mrc-lmb.cam.ac.uk]

- 5. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

In Vivo Efficacy of Aak1-IN-2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo studies demonstrating the efficacy of Aak1-IN-2 and other closely related AAK1 (Adaptor-Associated Kinase 1) inhibitors. AAK1 has emerged as a promising therapeutic target for neuropathic pain, and potent, selective inhibitors like this compound are at the forefront of research in this area.[1][2][3] This document details the mechanism of action, summarizes key preclinical findings, and provides comprehensive experimental protocols for the principal animal models used to assess the analgesic effects of these compounds.

Introduction to AAK1 and its Role in Neuropathic Pain

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental cellular process for the internalization of cell surface receptors and other extracellular molecules. AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex, a key step in the formation of clathrin-coated vesicles.

The link between AAK1 and neuropathic pain was established through studies on AAK1 knockout mice. These mice exhibited a significant reduction in persistent pain responses in various models of neuropathic pain, without affecting acute pain perception. This pivotal discovery identified AAK1 as a viable target for the development of novel analgesics for chronic pain conditions. Small molecule inhibitors of AAK1, such as this compound, have been developed to replicate this phenotype and have shown significant promise in preclinical studies.

This compound and Other Potent AAK1 Inhibitors

This compound, also known as compound (S)-31, is a potent, selective, and brain-penetrant inhibitor of AAK1 with an IC50 of 5.8 nM. While specific in vivo efficacy data for this compound in neuropathic pain models is emerging, the broader class of potent and selective AAK1 inhibitors has been extensively studied, providing a strong rationale for the therapeutic potential of this compound. This guide will present data from closely related and well-characterized AAK1 inhibitors to illustrate the expected in vivo effects.

In Vivo Efficacy Data of AAK1 Inhibitors in Neuropathic Pain Models

The analgesic efficacy of AAK1 inhibitors has been demonstrated in several well-established rodent models of neuropathic and persistent pain. The following tables summarize the quantitative data from these studies.

Table 1: Efficacy of AAK1 Inhibitors in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

| Compound | Dosage | Route of Administration | Efficacy Measurement | Result | Reference |

| LP-935509 | 0.1 - 30 mg/kg | Oral (p.o.) | Reversal of thermal hyperalgesia | Dose-dependent reversal | |

| BMS-986176/LX-9211 | Not specified | Not specified | Good efficacy | Correlated with spinal cord occupancy | |

| Compound 58 | Not specified | Not specified | Lower plasma exposure for similar efficacy compared to BMS-986176 | 4-fold more potent in vitro than BMS-986176 | |

| BMS-911172 | 60 mg/kg | Subcutaneous (s.c.) | Reversal of thermal hyperalgesia and mechanical allodynia | Active in the model |

Table 2: Efficacy of AAK1 Inhibitors in the Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Mice

| Compound | Dosage | Route of Administration | Efficacy Measurement | Result | Reference |

| LP-935509 | 3, 10, 30 mg/kg | Oral (p.o.) | Reversal of mechanical allodynia | Dose-dependent reversal |

Table 3: Efficacy of AAK1 Inhibitors in the Formalin-Induced Model of Persistent Pain in Mice

| Compound | Dosage | Route of Administration | Efficacy Measurement | Result | Reference |

| LP-935509 | 10, 30, 60 mg/kg | Oral (p.o.) | Reduction in Phase II paw flinching and licking/biting | Dose-dependent reduction | |

| Compound 30 | 10, 30, 60 mg/kg | Subcutaneous (s.c.) | Reduction in flinching | Efficacious in the model | |

| BMS-911172 | 60 mg/kg | Subcutaneous (s.c.) | Reduction in pain behavior | Active in the model |

Experimental Protocols

This section provides detailed methodologies for the key in vivo models and behavioral assays cited in this guide.

Chronic Constriction Injury (CCI) Model in Rats

This model induces peripheral mononeuropathy, mimicking chronic nerve compression injuries.

Surgical Procedure:

-

Anesthetize the rat (e.g., with isoflurane or a ketamine/xylazine cocktail).

-

Make a skin incision on the lateral side of the thigh to expose the biceps femoris muscle.

-

Separate the biceps femoris and gluteus superficialis muscles by blunt dissection to reveal the common sciatic nerve.

-

Proximal to the sciatic nerve's trifurcation, carefully free about 7 mm of the nerve from the surrounding connective tissue.

-

Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between each. The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.

-

Close the muscle layer with sutures and the skin incision with wound clips.

-

Allow the animals to recover for a minimum of 7 days before behavioral testing to allow for the development of neuropathic pain symptoms.

Behavioral Assessment (Mechanical Allodynia): von Frey Test

-

Place the rats in individual transparent plastic chambers on an elevated mesh floor and allow them to acclimate for at least 30 minutes.

-

Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw.

-

A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.

-

The 50% paw withdrawal threshold is determined using the up-down method.

Formalin-Induced Model of Persistent Pain in Mice

The formalin test is a model of tonic chemical pain that is sensitive to a wide range of analgesics.

Procedure:

-

Acclimatize the mice to the observation chambers (transparent plastic cylinders) for at least 30 minutes.

-

Inject 20 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe.

-

Immediately after the injection, place the mouse back into the observation chamber.

-

Record the total time the animal spends licking, biting, or flinching the injected paw. The observation period is typically divided into two phases:

-

Phase I (0-5 minutes post-injection): Represents acute nociceptive pain.

-

Phase II (15-30 minutes post-injection): Represents inflammatory-mediated persistent pain.

-

-

Administer the AAK1 inhibitor at a predetermined time before the formalin injection.

Spinal Nerve Ligation (SNL) Model in Mice

This model produces a robust and long-lasting peripheral neuropathy.

Surgical Procedure:

-

Anesthetize the mouse.

-

Make a dorsal midline incision to expose the L4-L6 vertebrae.

-

Remove the L6 transverse process to expose the L4, L5, and L6 spinal nerves.

-

Carefully isolate the L5 spinal nerve and tightly ligate it with a silk suture.

-

Close the muscle and skin layers with sutures.

-

Allow the animals to recover for at least 3 days before behavioral testing.

Behavioral Assessment (Thermal Hyperalgesia): Hargreaves Test

-

Place the mice in individual compartments on a glass plate.

-

A movable radiant heat source is positioned under the glass and focused on the plantar surface of the hind paw.

-

The latency to paw withdrawal is automatically recorded.

-

A cut-off time is set to prevent tissue damage.

Visualizations: Signaling Pathways and Experimental Workflows

AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis

Caption: AAK1 phosphorylates the AP2 complex, a key step in clathrin-mediated endocytosis. This compound inhibits AAK1, disrupting this process.

Experimental Workflow for In Vivo Efficacy Testing

Caption: General workflow for assessing the in vivo efficacy of this compound in rodent models of neuropathic pain.

Conclusion

The in vivo studies of potent and selective AAK1 inhibitors provide compelling evidence for their efficacy in attenuating neuropathic and persistent pain in preclinical models. While direct in vivo efficacy data for this compound is still emerging, its potent and selective profile, along with the robust analgesic effects observed with other AAK1 inhibitors, strongly supports its potential as a novel therapeutic agent for the treatment of chronic pain. The detailed experimental protocols provided in this guide offer a valuable resource for researchers aiming to further investigate the therapeutic utility of this compound and other modulators of the AAK1 signaling pathway.

References

AAK1-IN-2: A Technical Whitepaper on a Novel Non-Opioid Analgesic Target

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for effective and non-addictive pain therapeutics has identified Adaptor-Associated Kinase 1 (AAK1) as a promising novel target. AAK1, a serine/threonine kinase, plays a crucial role in clathrin-mediated endocytosis, a fundamental cellular process. Its inhibition has been shown to produce significant antinociceptive effects in preclinical models of persistent and neuropathic pain, distinguishing it from traditional opioid analgesics. This whitepaper provides an in-depth technical guide to aak1-IN-2, a potent and selective AAK1 inhibitor, and explores the broader therapeutic potential of targeting AAK1 for non-opioid pain relief. We will delve into the mechanism of action, summarize key preclinical and clinical findings with related compounds, and provide detailed experimental protocols relevant to the study of AAK1 inhibitors.

Introduction: The Role of AAK1 in Nociception

Adaptor-Associated Kinase 1 (AAK1) is a key regulator of clathrin-mediated endocytosis, a process essential for the internalization of cell surface receptors and other macromolecules.[1] AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex, a critical step in the maturation of clathrin-coated pits.[1] The identification of AAK1 as a novel target for neuropathic pain emerged from large-scale mouse knockout studies.[2][3] Mice lacking the AAK1 gene exhibited a normal response to acute pain but showed a significantly reduced response to persistent pain stimuli and did not develop mechanical allodynia following nerve injury.[2] This phenotype suggested that inhibiting AAK1 could provide relief from chronic pain states without affecting the protective sensations of acute pain.

The analgesic mechanism of AAK1 inhibition is believed to be distinct from that of opioids. Research indicates that the antinociceptive effects of AAK1 inhibitors are linked to the α2 adrenergic signaling pathway within the spinal cord. This pathway is known to be involved in pain modulation. Studies have shown that the pain-relieving effects of AAK1 inhibitors can be blocked by α2 adrenergic receptor antagonists, but not by opioid receptor antagonists.

This compound: A Potent and Selective AAK1 Inhibitor

This compound (also known as compound (S)-31) is a potent, selective, and brain-penetrant inhibitor of AAK1. It has been identified as a valuable research tool for investigating the therapeutic potential of AAK1 inhibition in neuropathic pain.

In Vitro Potency

This compound demonstrates high potency in inhibiting AAK1 kinase activity.

| Compound | Target | IC50 (nM) | Reference |

| This compound | AAK1 | 5.8 |

Preclinical and Clinical Evidence for AAK1 Inhibition in Pain Relief

While specific in-vivo data for this compound is not extensively available in the public domain, studies on other potent AAK1 inhibitors, such as LP-935509 and LX9211 (BMS-986176), provide strong evidence for the therapeutic potential of this class of compounds.

Preclinical Studies with AAK1 Inhibitors

Preclinical studies using various animal models of pain have demonstrated the efficacy of AAK1 inhibitors in reducing neuropathic and persistent pain.

-

Formalin Test: In the mouse formalin test, a model of persistent pain, AAK1 knockout mice and mice treated with the AAK1 inhibitor LP-935509 showed a significant reduction in the late phase pain response, which is associated with central sensitization and inflammation.

-

Spinal Nerve Ligation (SNL) Model: In the SNL model of neuropathic pain, AAK1 knockout mice did not develop the characteristic mechanical allodynia. Furthermore, administration of LP-935509 reversed established pain behavior in this model.

-

Chronic Constriction Injury (CCI) Model: The AAK1 inhibitor LP-935509 was also effective in reducing evoked pain responses in the rat CCI model of neuropathic pain.

-

Diabetic Peripheral Neuropathy (DPN) Model: In a streptozotocin-induced rat model of DPN, LP-935509 demonstrated a reduction in pain responses.

The following table summarizes key preclinical findings for the AAK1 inhibitor BMS-911172.

| Animal Model | Species | Compound | Dose | Effect | Reference |

| Formalin Assay | Mouse | BMS-911172 | 60 mg/kg s.c. | Active | |

| Chung Model (SNL) | Mouse | BMS-911172 | 60 mg/kg s.c. | Reduced mechanical allodynia | |

| Chronic Constriction Injury | Rat | BMS-911172 | 60 mg/kg | Reduced thermal hyperalgesia and mechanical allodynia |

Clinical Development of AAK1 Inhibitors

The promising preclinical data has led to the clinical development of AAK1 inhibitors. LX9211, a highly selective AAK1 inhibitor, has undergone a Phase 2 clinical trial (RELIEF-DPN 1) for the treatment of diabetic peripheral neuropathy. While specific data for this compound is not available, the results for LX9211 provide strong clinical validation for targeting AAK1.

A recent review highlighted the efficacy of BMS-986176 (LX-9211) in a diabetic peripheral neuropathic pain rat model, where oral administration at 1 mg/kg resulted in a greater than 60% inhibition of the pain response.

Signaling Pathways and Experimental Workflows

AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis

The primary function of AAK1 is the regulation of clathrin-mediated endocytosis through the phosphorylation of the AP2 complex.

Caption: AAK1 phosphorylates the AP2 complex, a key step in clathrin-mediated endocytosis.

Experimental Workflow for Assessing AAK1 Inhibitors in a Neuropathic Pain Model

A typical preclinical workflow to evaluate the efficacy of an AAK1 inhibitor like this compound in a model of neuropathic pain is outlined below.

Caption: Workflow for in-vivo testing of AAK1 inhibitors for neuropathic pain.

Detailed Experimental Protocols

AAK1 Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro potency of inhibitors against AAK1.

Materials:

-

Recombinant human AAK1 enzyme

-

AAK1 substrate peptide (e.g., derived from the μ2 protein)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound or other test compounds

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add a small volume of the diluted compound to the wells of a 384-well plate.

-

Add the AAK1 enzyme and substrate peptide solution to the wells.

-

Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

In Vivo Models of Neuropathic Pain

This surgical model induces long-lasting mechanical allodynia, a hallmark of neuropathic pain.

Animals:

-

Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)

Procedure:

-

Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane).

-

Make a dorsal midline incision to expose the paraspinal muscles at the L4-S2 level.

-

Carefully dissect the muscles to expose the L5 and L6 spinal nerves.

-

Tightly ligate the L5 and L6 spinal nerves with a silk suture.

-

Close the muscle and skin layers with sutures.

-

Allow the animals to recover for at least 7 days before behavioral testing.

This model assesses both acute and persistent pain responses.

Animals:

-

Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)

Procedure:

-

Acclimate the animal to a transparent observation chamber.

-

Inject a dilute solution of formalin (e.g., 5% in saline, 50 µL) into the plantar surface of one hind paw.

-

Immediately return the animal to the observation chamber.

-

Record the amount of time the animal spends licking, biting, or flinching the injected paw over a period of 60 minutes.

-

The pain response is typically biphasic:

-

Phase 1 (0-5 minutes): Represents acute nociception.

-

Phase 2 (15-60 minutes): Represents inflammatory and centrally sensitized pain.

-

Conclusion

The inhibition of AAK1 represents a compelling and novel non-opioid strategy for the treatment of chronic and neuropathic pain. Potent and selective inhibitors like this compound are invaluable tools for further elucidating the role of AAK1 in nociceptive signaling and for advancing the development of this new class of analgesics. The distinct mechanism of action, which appears to modulate the α2 adrenergic system rather than opioid pathways, offers the potential for effective pain relief without the adverse effects and addiction liability associated with opioids. Further preclinical and clinical investigation of AAK1 inhibitors is warranted to fully realize their therapeutic promise.

References

Methodological & Application

aak1-IN-2 solubility and preparation for in vitro assays

Application Notes and Protocols: aak1-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis (CME).[1][2] CME is a fundamental cellular process responsible for the internalization of a wide array of molecules from the cell surface, including nutrients, signaling receptors, and pathogens. AAK1 facilitates this process by phosphorylating the μ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex, a critical step for the assembly of clathrin-coated pits.[1] Due to its central role in CME, AAK1 has emerged as a significant therapeutic target for several pathologies, including neuropathic pain, neurodegenerative diseases, and viral infections.[3]

This compound is a potent, selective, and brain-penetrant inhibitor of AAK1.[4] Its high affinity and selectivity make it an invaluable chemical tool for investigating the physiological and pathological roles of AAK1. These application notes provide detailed protocols for the solubilization of this compound and its application in common in vitro assays to facilitate research and drug development efforts targeting AAK1.

This compound: Product Information

The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| Full Name | This compound (compound (S)-31) | |

| Target | Adaptor-Associated Kinase 1 (AAK1) | |

| IC50 | 5.8 nM | |

| Molecular Formula | C₂₀H₂₀N₄ | N/A |

| CAS Number | 1802703-21-4 | |

| Primary Use | Research of neuropathic pain and AAK1-mediated pathways |

Table 1: Key properties of the AAK1 inhibitor, this compound.

Solubility and Solution Preparation

Proper solubilization of this compound is critical for obtaining accurate and reproducible results in in vitro assays. Like many small molecule kinase inhibitors, this compound is a hydrophobic compound with low solubility in aqueous buffers.

Recommended Solvents

The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO) . Attempts to dissolve the compound directly in aqueous buffers like PBS, TRIS, or HEPES will likely result in precipitation.

Stock Solution Preparation Protocol (10 mM in DMSO)

Materials:

-

This compound powder

-

Anhydrous, sterile-filtered DMSO

-

Sterile, polypropylene microcentrifuge tubes

Procedure:

-

Aseptically weigh the desired amount of this compound powder.

-

Calculate the volume of DMSO required to achieve a 10 mM stock solution. The molecular weight of this compound will be needed for this calculation and should be obtained from the supplier's certificate of analysis.

-

Add the calculated volume of 100% DMSO to the vial containing the this compound powder.

-

Vortex the solution vigorously until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication in a water bath can be used to aid dissolution if necessary.

-

Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage. When stored properly, DMSO stock solutions are typically stable for several months.

Preparation of Working Solutions

For in vitro assays, the DMSO stock solution must be diluted into an aqueous assay buffer. To avoid precipitation, it is crucial to perform serial dilutions and to ensure the final concentration of DMSO in the assay is kept to a minimum, typically ≤ 0.5% , to prevent solvent-induced cytotoxicity. A vehicle control (buffer with the same final concentration of DMSO) should always be included in experiments.

AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis

AAK1 is a key regulator of the initial stages of clathrin-coated vesicle formation. The diagram below illustrates the canonical signaling pathway.

Caption: AAK1 phosphorylates the AP2M1 subunit of the AP-2 complex, promoting its activation and the subsequent recruitment of clathrin to initiate endocytosis. This compound inhibits this process.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in an in vitro setting.

Caption: General workflow for in vitro experiments using this compound, from solution preparation to data analysis.

Protocol: In Vitro Kinase Binding Assay (LanthaScreen™)

This protocol is adapted from a general LanthaScreen™ Eu Kinase Binding Assay and is suitable for determining the IC50 value of this compound against AAK1.

Materials:

-

Recombinant AAK1 enzyme

-

LanthaScreen™ Eu-anti-GST Antibody

-

Kinase Tracer 222

-

1X Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound DMSO stock solution

-

384-well, low-volume, non-binding plates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Compound Preparation: Prepare a 4X serial dilution series of this compound in 100% DMSO. A typical starting concentration is 1 mM. Subsequently, dilute this series 25-fold into 1X Kinase Buffer.

-

Reagent Preparation:

-

2X Kinase/Antibody Mixture: Prepare a solution containing recombinant AAK1 and Eu-anti-GST antibody in 1X Kinase Buffer at 2X the final desired concentration (e.g., 10 nM AAK1, 4 nM antibody).

-

4X Tracer Solution: Prepare a solution of Kinase Tracer 222 in 1X Kinase Buffer at 4X the final desired concentration (e.g., 400 nM).

-

-

Assay Assembly:

-

Add 4 µL of the 4X diluted this compound or vehicle control (DMSO diluted in buffer) to the wells of the 384-well plate.

-

Add 8 µL of the 2X Kinase/Antibody mixture to each well.

-

Add 4 µL of the 4X Tracer solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-capable plate reader.

-

Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol: Cell-Based Western Blot for AP2M1 Phosphorylation

This protocol allows for the assessment of this compound's ability to inhibit AAK1 activity within a cellular context by measuring the phosphorylation of its direct substrate, AP2M1, at Threonine 156 (Thr156).

Materials:

-

Cell line expressing AAK1 (e.g., HEK293T, SH-SY5Y)

-

Complete cell culture medium

-

This compound DMSO stock solution

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking Buffer (e.g., 5% BSA in TBST)

-

Primary Antibodies:

-

Rabbit anti-phospho-AP2M1 (Thr156)

-

Mouse anti-total AP2M1 or anti-α-Adaptin

-

Loading control antibody (e.g., anti-GAPDH or anti-β-Actin)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-